ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate
Description
Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4 and a 3-methoxyphenyl group at position 3. The triazole ring is further functionalized via a sulfanyl acetyl linker to an ethyl glycinate ester. The 3-methoxyphenyl substituent may enhance lipophilicity, influencing membrane permeability, while the glycinate moiety could improve solubility and metabolic stability .
Properties
Molecular Formula |
C15H19N5O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C15H19N5O4S/c1-3-24-13(22)8-17-12(21)9-25-15-19-18-14(20(15)16)10-5-4-6-11(7-10)23-2/h4-7H,3,8-9,16H2,1-2H3,(H,17,21) |
InChI Key |
QTMUQPJNDCLUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetylation and Glycinate Formation:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Hydrolysis: The ester bond in the glycinate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases, leveraging its unique structural features to interact with biological targets.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Substituent Position: The 3-methoxyphenyl group in the target compound contrasts with 3-chlorophenyl () or furan-2-yl () in analogues.
- Ester vs. Amide Linkages : The glycinate ester in the target compound may confer better solubility than the benzoate ester in C5.-7938481 but lower metabolic stability compared to amide-linked derivatives (e.g., ) .
Table 2: Anti-Exudative and Anti-Inflammatory Activity
Key Findings :
- The target compound’s 3-methoxyphenyl group may offer comparable or superior anti-exudative activity to furan-2-yl derivatives (), as methoxy groups are associated with enhanced membrane penetration .
- However, the lack of direct bioactivity data for the target compound limits conclusive comparisons.
Biological Activity
Ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a methoxyphenyl group, which are known for their biological significance. The structural formula is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This can lead to decreased substrate access and altered enzyme conformation.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.
Antitumor Activity
Recent studies have evaluated the antitumor properties of related compounds in the triazole family. For instance, a study reported the IC50 values for certain derivatives against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 4a | MCF-7 | 5.36 ± 0.12 |
| Compound 8a | HepG2 | 9.94 ± 0.15 |
These results suggest that compounds with similar structures may exhibit significant antitumor activity, warranting further investigation into this compound's efficacy .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of triazole derivatives. Research has shown that these compounds can possess broad-spectrum antimicrobial activity against various pathogens. The effectiveness of this compound in this regard remains to be fully elucidated but is supported by the general trend observed in related compounds .
Case Studies
- Cytotoxicity Evaluation : A study conducted on related triazole compounds demonstrated varying levels of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Mechanistic Studies : Investigations into the mechanism of action revealed that triazole derivatives could disrupt cellular processes through enzyme inhibition and receptor modulation, providing a basis for their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
